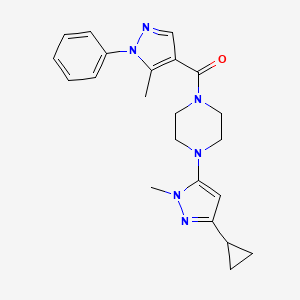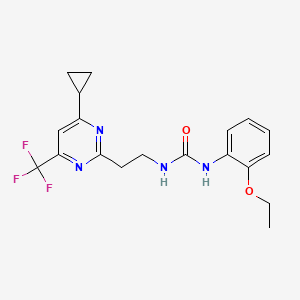![molecular formula C21H15N5O5S B2415157 2-[[(E)-2-シアノ-3-[4-(1-メチルイミダゾール-2-イル)スルファニル-3-ニトロフェニル]プロプ-2-エノイル]アミノ]安息香酸 CAS No. 1147362-27-3](/img/structure/B2415157.png)
2-[[(E)-2-シアノ-3-[4-(1-メチルイミダゾール-2-イル)スルファニル-3-ニトロフェニル]プロプ-2-エノイル]アミノ]安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a cyano group, a nitro group, and an imidazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. The nitro group is introduced into the phenyl ring through nitration reactions. Subsequently, the imidazole ring is formed through cyclization reactions involving the appropriate precursors. The cyano group is then introduced using cyanoethylation reactions. Finally, the benzoic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.
Substitution: : The cyano group can participate in nucleophilic substitution reactions.
Condensation: : The imidazole ring can undergo condensation reactions with other compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.
Condensation: : Acid catalysts and heat are often employed to facilitate condensation reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Cyanohydrins, amides.
Condensation: : Imidazole derivatives, heterocyclic compounds.
作用機序
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The imidazole ring may bind to enzymes or receptors, while the nitro and cyano groups could participate in redox reactions. Further research is needed to elucidate the precise pathways and targets involved.
類似化合物との比較
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may lack the nitro or cyano groups.
Nitrophenyl derivatives: : These compounds contain the nitro group but may not have the imidazole or cyano groups.
Cyano-containing compounds: : These compounds have the cyano group but may not include the imidazole or nitro groups.
特性
IUPAC Name |
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c1-25-9-8-23-21(25)32-18-7-6-13(11-17(18)26(30)31)10-14(12-22)19(27)24-16-5-3-2-4-15(16)20(28)29/h2-11H,1H3,(H,24,27)(H,28,29)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRZHMMDGCVGDL-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

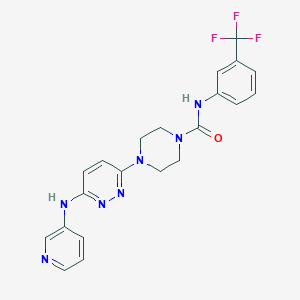
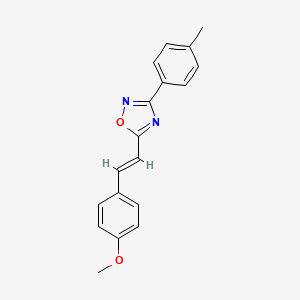
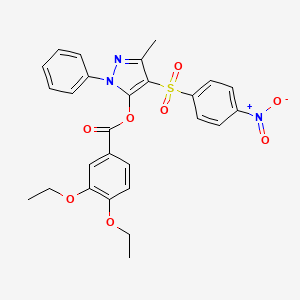
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)
![1-(4-methylpiperazin-1-yl)-2-[(3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2415086.png)
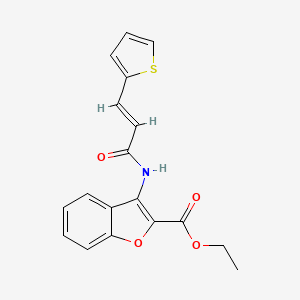
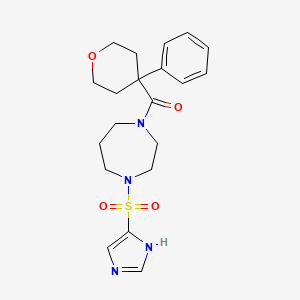
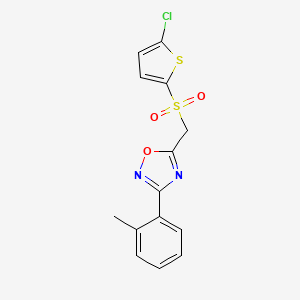
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
